molecular formula C9H10ClNO3 B1272678 Amino(3-chloro-4-methoxyphenyl)acetic acid CAS No. 53091-63-7

Amino(3-chloro-4-methoxyphenyl)acetic acid

Cat. No.: B1272678
CAS No.: 53091-63-7
M. Wt: 215.63 g/mol
InChI Key: FOSCCJQLVQVWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino(3-chloro-4-methoxyphenyl)acetic acid is a chemical compound with the molecular formula C9H10ClNO3 . It is a derivative of phenylacetic acid, which is a type of aromatic compound . The compound contains an amino group (-NH2), a methoxy group (-OCH3), and a chloro group (-Cl) attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with a methoxy group (-OCH3) and a chloro group (-Cl) attached to it. The phenyl ring is further connected to an acetic acid group (-CH2COOH). The exact mass of the compound is 215.634 Da .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 215.63 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available literature .

Scientific Research Applications

Novel Natural Products Isolation

Research has identified novel compounds related to Amino(3-chloro-4-methoxyphenyl)acetic acid. In one study, compounds with different skeletons, including 3-acetyl-4-amino-2-chloro-1-(4-hydroxy-2-methoxy-6-methylphenyl carbonyloxy) benzene, were isolated from Turkish lichens using chemical methods and spectroscopic techniques (Kirmizigul et al., 2003).

Chemical Reactivity and Biological Evaluation

This compound derivatives have been studied for their chemical behavior and potential biological applications. For example, a study synthesized various compounds, including 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, and evaluated their biological activities (Farouk et al., 2021).

Corrosion Inhibition

Compounds similar to this compound have been investigated for their ability to inhibit corrosion. In a study, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed significant inhibition performance on mild steel in an acidic environment, highlighting its potential as a corrosion inhibitor (Bentiss et al., 2009).

Metabolite Analysis

The compound and its derivatives have been used in the analysis of metabolites. A study developed a method for simultaneous determination of various metabolites, including 3-methoxy-4-hydroxyphenylethylene glycol, in urine, which is useful for diagnosing and monitoring patients with functional tumors (Muskiet et al., 1981).

Synthetic Chemistry Applications

This compound and its derivatives are used in synthetic chemistry for constructing nitrogen heterocyclic compounds and exploring their herbicidal activity. One study synthesized derivatives for evaluating their selective herbicidal activity against various weeds (Hayashi, 1990).

Safety and Hazards

The safety data sheet advises to avoid breathing mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

Biochemical Analysis

Biochemical Properties

Amino(3-chloro-4-methoxyphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving nucleophilic substitution and oxidation . The compound’s interactions with enzymes can lead to the formation of specific products, which are crucial for understanding its role in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of certain genes, thereby impacting cellular activities . Additionally, its role in modifying cell signaling pathways can lead to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and other cellular functions . The compound’s ability to form stable complexes with certain proteins is key to its mechanism of action.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound has shown varying degrees of stability, with some studies indicating potential degradation over extended periods . Long-term effects on cellular function have also been observed, highlighting the importance of temporal analysis in understanding its full impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are important for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function within the cell.

Properties

IUPAC Name

2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSCCJQLVQVWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378236
Record name amino(3-chloro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53091-63-7
Record name amino(3-chloro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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